molecular formula C8H5NO3 B1266885 2,1-Benzisoxazole-3-carboxylic acid CAS No. 642-91-1

2,1-Benzisoxazole-3-carboxylic acid

Cat. No. B1266885
CAS RN: 642-91-1
M. Wt: 163.13 g/mol
InChI Key: PHYDLUSJJFZNFG-UHFFFAOYSA-N
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Patent
US05498619

Procedure details

To 1 l of concentrated sulfuric acid, 40 g (0.22 mol) of orthonitrophenylacetic acid were added, followed by stirring at 105°-110° C. for 90 minutes. After cooling, 2.5 l of ice water in limited amounts was added to the reaction mixture. The resultant mixture was extracted with 1 l of ethyl ether. The extract was dried over anhydrous sodium sulfate and the solvent was distilled off, so that 18.1 g (yield: 50.2%) of 2,1-benzisoxazole-3-carboxylic acid was obtained as crystals.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][C:16]([OH:18])=[O:17])([O-])=[O:7]>>[N:6]1[O:7][C:15]([C:16]([OH:18])=[O:17])=[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=12

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Step Two
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring at 105°-110° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with 1 l of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
N=1OC(=C2C1C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 50.2%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.